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Compound of Interest

Compound Name: 4-Amino-3,5-difluorobenzaldehyde

Cat. No.: B157781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for compounds

structurally related to 4-Amino-3,5-difluorobenzaldehyde. While crystallographic data for 4-
Amino-3,5-difluorobenzaldehyde itself is not publicly available, this guide leverages data

from its close analogs, 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-

difluorobenzoate, to offer insights into the expected solid-state structure and intermolecular

interactions. The analysis is supported by a detailed experimental protocol for single-crystal X-

ray diffraction.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two analogs of 4-
Amino-3,5-difluorobenzaldehyde, providing a basis for understanding the influence of

substituent changes on the crystal packing and molecular geometry.[1]
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Parameter
4-amino-3,5-
difluorobenzonitrile

Ethyl 4-amino-3,5-
difluorobenzoate

Chemical Formula C₇H₄F₂N₂ C₉H₉F₂NO₂

Formula Weight 154.12 201.17

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 8.3537 (3) 8.8782 (3)

b (Å) 6.8459 (3) 12.1894 (4)

c (Å) 12.0629 (5) 8.8966 (3)

α (°) 90 90

β (°) 108.848 (4) 107.018 (3)

γ (°) 90 90

Volume (Å³) 653.28 (4) 920.73 (5)

Z 4 4

Calculated Density (g/cm³) 1.566 1.450

Absorption Coefficient (mm⁻¹) 0.133 0.124

F(000) 312 416

Analysis of Intermolecular Interactions
The crystal structures of multi-substituted benzaldehyde derivatives are often stabilized by a

network of intermolecular interactions.[2][3] These can include weak C–H⋯O hydrogen bonds,

C–H⋯π interactions, π–π stacking, and halogen bonding.[2][3] In the case of the analyzed

analogs, the presence of fluorine atoms and an amino group introduces the potential for

hydrogen bonding and other specific intermolecular contacts that dictate the overall

supramolecular assembly.[1] The study of these interactions through techniques like Hirshfeld

surface analysis can provide valuable insights into the crystal packing.[2]
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Standard Experimental Protocol for Single-Crystal
X-ray Diffraction
The determination of crystal structures is a meticulous process involving several key steps.[4] A

typical experimental workflow for single-crystal X-ray diffraction is outlined below.

A suitable single crystal of the compound, typically between 50 and 250 microns in size, is

selected and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold

nitrogen gas to minimize thermal motion and radiation damage during data collection.

The diffractometer, equipped with an X-ray source (commonly Mo or Cu), a goniometer for

crystal rotation, and a detector, is used to collect the diffraction data.[6][7] The crystal is rotated

in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

The collected data is then processed to determine the unit cell parameters and the space

group. The intensities of the reflections are integrated and corrected for various factors such as

background scattering and absorption.[7] The crystal structure is solved using direct methods

or Patterson methods to obtain an initial model of the atomic positions.[4] This model is then

refined against the experimental data to improve the accuracy of the atomic coordinates, bond

lengths, and angles.[4]
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Caption: A generalized workflow for single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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